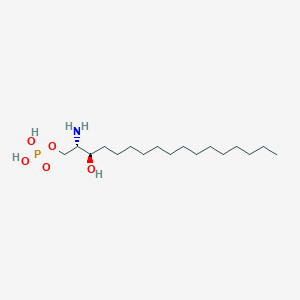
(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate
Beschreibung
Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .
Eigenschaften
CAS-Nummer |
474923-29-0 |
|---|---|
Molekularformel |
C17H38NO5P |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |
InChI |
InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |
InChI-Schlüssel |
RTCZJPCPBSBOKB-DLBZAZTESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |
Synonyme |
(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.
Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.
Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.
Analyse Chemischer Reaktionen
Sphinganin-1-phosphat (d17:0) kann verschiedene Reaktionen eingehen:
Phosphorylierung: Die Addition einer Phosphatgruppe zu Sphinganin (d17:0).
Hydrolyse: Spaltung der Phosphatesterbindung.
Metabolismus: Enzymatische Modifikationen, die zu anderen Sphingolipiden führen.
Häufige Reagenzien umfassen Phosphorsäure, Enzyme (z. B. Sphingosin-Kinasen) und spezifische Phosphatasen. Wichtige Produkte sind Sphingosin-1-phosphat (d17:0) und Ceramide.
Wissenschaftliche Forschungsanwendungen
Zellmigration: Sphinganin-1-phosphat reguliert Zellmigration, Angiogenese und Immunantworten.
Apoptose: Es beeinflusst die Zellüberlebens- und Apoptosewege.
Neuroprotektion: In Neurodegenerative Erkrankungen involviert.
Glaukomforschung: Reduzierte Werte in Glaukom-Trabekelwerk-Proben.
Krebs: Mögliche Rollen bei der Krebsentwicklung und -therapie.
5. Wirkmechanismus
Sphinganin-1-phosphat wirkt über G-Protein-gekoppelte Rezeptoren (S1P-Rezeptoren). Es moduliert den intrazellulären Kalziumspiegel, aktiviert nachgeschaltete Kinasen und beeinflusst die Genexpression. Wichtige Signalwege sind PI3K/Akt und MAPK.
Wirkmechanismus
Sphinganine-1-phosphate acts through G protein-coupled receptors (S1P receptors). It modulates intracellular calcium levels, activates downstream kinases, and influences gene expression. Key pathways include PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
Key structural analogs include:
| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |
|---|---|---|---|---|---|---|
| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |
| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |
| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |
| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |
*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .
Key Observations :
- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .
- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .
Signaling Pathways
- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .
- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .
Metabolic Roles
- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .
- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .
Analytical Detection
- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


